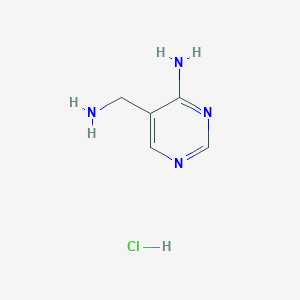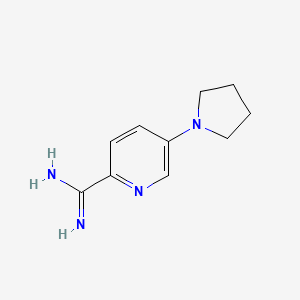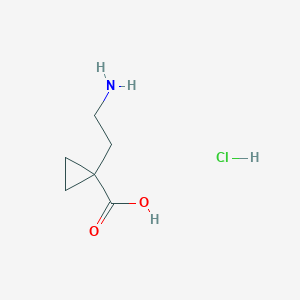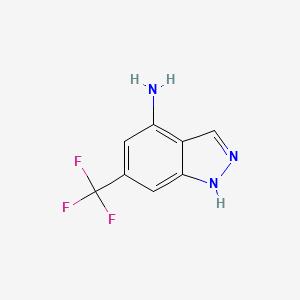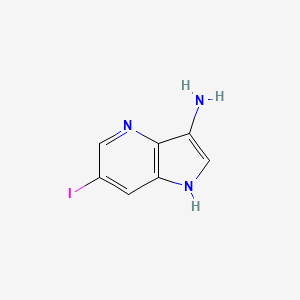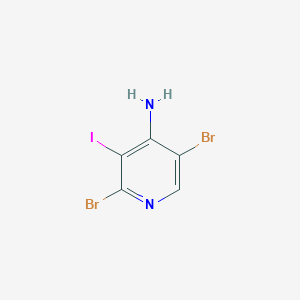
N-Boc-2-(1-Iminoethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-2-(1-Iminoethyl)hydrazine” (CAS# 851535-08-5) is a useful research chemical. It is used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 as a clinical candidate .
Synthesis Analysis
The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .
Molecular Structure Analysis
The molecular formula of “N-Boc-2-(1-Iminoethyl)hydrazine” is C7H15N3O2, and its molecular weight is 173.21 g/mol .
Chemical Reactions Analysis
The N-Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Coupling Reactions
N-Boc aryl hydrazines, including N-Boc-2-(1-Iminoethyl)hydrazine, are used in palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These reactions are efficient, offering excellent yields. The N-Boc diaryl hydrazines are subsequently oxidized to azobenzenes, highlighting a method for synthesizing compounds with potential applications in material science and organic electronics Lim, Lee, & Cho, 2003.
Ugi Tetrazole Reaction
N-Boc-protected hydrazine is employed in the Ugi tetrazole reaction to create a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This application showcases the versatility of N-Boc-2-(1-Iminoethyl)hydrazine in synthesizing tetrazole-based compounds, which are of interest in pharmaceutical research and development due to their potential biological activities Patil et al., 2016.
Solvent-Free Synthesis of Hydrazones
The compound is also pivotal in the solvent-free synthesis of hydrazones, followed by their N-alkylation. This method demonstrates an eco-friendly approach to synthesizing protected hydrazones, highlighting the compound's role in sustainable chemistry practices Nun et al., 2011.
Synthesis of Aza-Peptides
N-Boc-2-(1-Iminoethyl)hydrazine derivatives are crucial in the synthesis of aza-peptides, peptide analogs where a carbon atom in the peptide backbone is replaced by a nitrogen atom. This replacement induces conformational changes and enhances resistance to proteolytic degradation, making aza-peptides attractive for drug design and structure-activity relationship studies Freeman, Hurevich, & Gilon, 2009.
Ugi 4-CR Postcyclizations
In the context of isocyanide-based multicomponent reactions (IMCRs), N-Boc protected hydrazine is utilized with α-amino acid-derived isocyanides in the Ugi tetrazole reaction. This process enables the construction of complex molecules through one-pot synthesis and postcyclization modifications, demonstrating the compound's utility in synthetic organic chemistry Wang et al., 2017.
Synthesis of N-Aryl Hydrazides
N-Boc-2-(1-Iminoethyl)hydrazine is involved in copper-catalyzed coupling reactions to synthesize N-aryl hydrazides. This application showcases its role in forming N-arylated products, which are significant in developing pharmaceuticals and agrochemicals Wolter, Klapars, & Buchwald, 2001.
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-aminoethylideneamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(1-Iminoethyl)hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

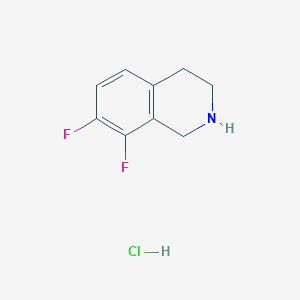
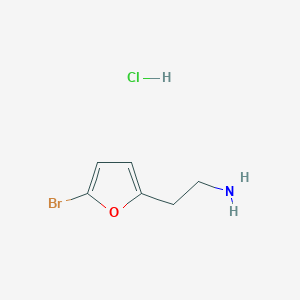
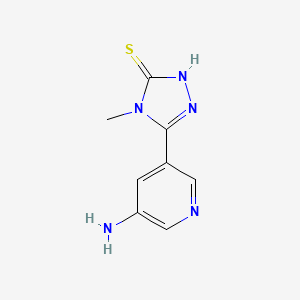
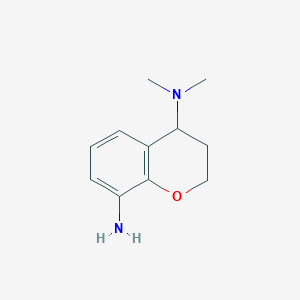
![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)
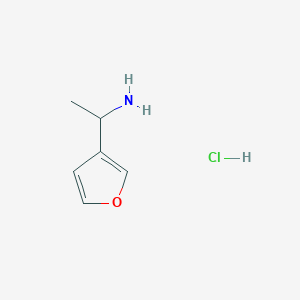
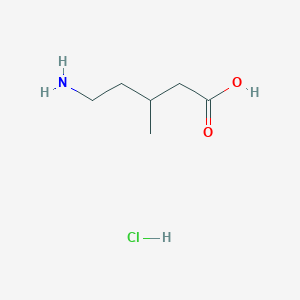
![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)
